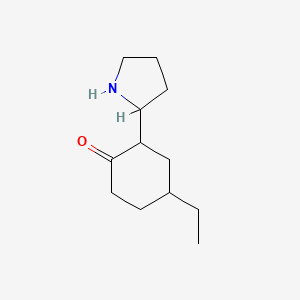
4-Ethyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(pyrrolidin-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C12H21NO It is a cyclohexanone derivative with a pyrrolidine ring attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(pyrrolidin-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylcyclohexanone with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(pyrrolidin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and explore its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Ethyl-2-(pyrrolidin-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential therapeutic applications, including its effects on various physiological processes.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(pyrrolidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one
- 4-Ethyl-2-(pyrrolidin-1-yl)cyclohexan-1-one
- 4-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-one
Uniqueness
4-Ethyl-2-(pyrrolidin-2-yl)cyclohexan-1-one is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. Its ethyl group and the position of the pyrrolidine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-ethyl-2-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-2-9-5-6-12(14)10(8-9)11-4-3-7-13-11/h9-11,13H,2-8H2,1H3 |
InChI Key |
VCFGSSBSRBLEKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-1H,3H,4H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13295557.png)
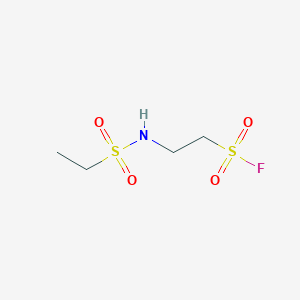
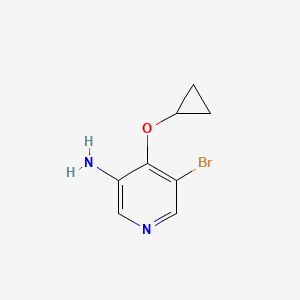
![4-{[(4-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13295582.png)
![2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B13295588.png)
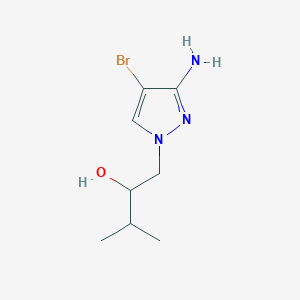
![6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B13295601.png)


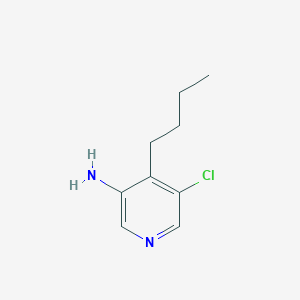

![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B13295624.png)

